4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of polyphosphoric acid as a cyclodehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide or N-chlorosuccinimide under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the benzimidazole ring.
Scientific Research Applications
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis. The benzimidazole ring structure allows it to bind effectively to various biological targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 4-Amino-1H-benzo[d]imidazol-2(3H)-one
- 1-Methyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the methyl group at the 1-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-amino-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
GEODTIWCBGDAKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2NC1=O)N |
Origin of Product |
United States |
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